N~3~-(2-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Description
N~3~-(2-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, an isopropylamino group, and a carbothioyl group
Properties
IUPAC Name |
1,5-dimethyl-N-[2-(propan-2-ylcarbamothioylamino)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5OS/c1-8(2)15-12(19)14-6-5-13-11(18)10-7-9(3)17(4)16-10/h7-8H,5-6H2,1-4H3,(H,13,18)(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOSKZTNYRYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCNC(=S)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H~3~PO~2~), and triethylamine (Et~3~N) under reflux in 1-propanol . This reaction consistently yields the desired compound in a 40-50% yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the isopropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N~3~-(2-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(2-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)DECANAMIDE
- N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ETHYL)TETRADECANAMIDE
Uniqueness
N~3~-(2-{[(ISOPROPYLAMINO)CARBOTHIOYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
